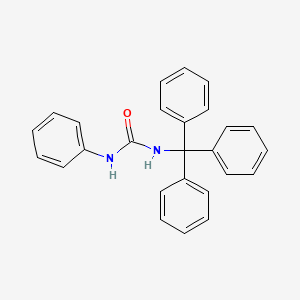
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- typically involves the reaction of an appropriate amine with an isocyanate intermediate. One common method is the nucleophilic addition of ammonia to an isocyanate intermediate generated in situ by a Hofmann rearrangement of the starting amide . Another method involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source .
Industrial Production Methods
Industrial production of this compound can be achieved through a scalable synthesis method that involves the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted urea derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea, N-(aminoiminomethyl)-N′-(4-nitrophenyl)-: Similar structure but lacks the sulfonyl group.
Urea derivatives of (1S,2S)-2-amino-1-(4-nitrophenyl)-1,3-propanediol: Similar antimicrobial properties.
Uniqueness
Urea, 1-amidino-3-(p-((p-nitrophenyl)sulfonyl)phenyl)- is unique due to the presence of both nitrophenyl and sulfonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
20567-02-6 |
|---|---|
Molekularformel |
C14H13N5O5S |
Molekulargewicht |
363.35 g/mol |
IUPAC-Name |
1-(diaminomethylidene)-3-[4-(4-nitrophenyl)sulfonylphenyl]urea |
InChI |
InChI=1S/C14H13N5O5S/c15-13(16)18-14(20)17-9-1-5-11(6-2-9)25(23,24)12-7-3-10(4-8-12)19(21)22/h1-8H,(H5,15,16,17,18,20) |
InChI-Schlüssel |
MTJALPBZRQUOPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC(=O)N=C(N)N)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



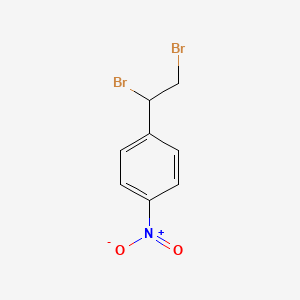

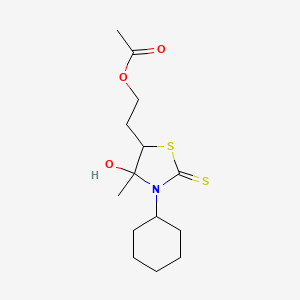
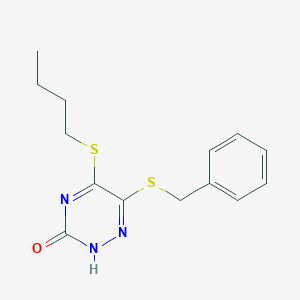
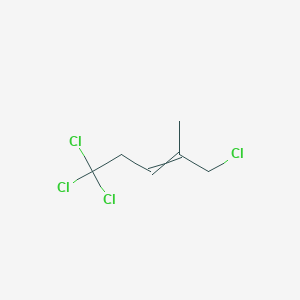

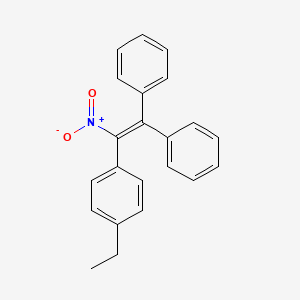
![[Ethoxy(dimethyl)silyl]methanethiol](/img/structure/B14705307.png)
amino}benzoic acid](/img/structure/B14705315.png)
![Benzene, [2,2-bis(methylthio)ethyl]-](/img/structure/B14705321.png)
